ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

Description

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

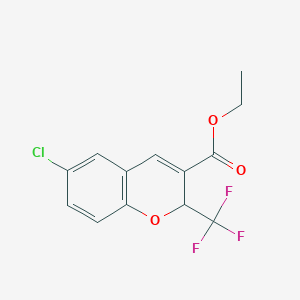

This compound exhibits a complex molecular architecture that exemplifies the sophisticated design principles underlying modern heterocyclic chemistry. The compound possesses the molecular formula C13H10ClF3O3 with a molecular weight of 306.67 grams per mole, establishing its position as a medium-sized organic molecule with substantial halogen content. The International Union of Pure and Applied Chemistry systematic nomenclature for this compound reflects its structural complexity, beginning with the base chromene ring system and incorporating the specific positional designations for each substituent group.

The structural framework centers on a 2H-chromene core, which consists of a benzene ring fused to a dihydropyran ring system. The "2H" designation in the nomenclature indicates that the molecule contains a saturated carbon at the 2-position of the pyran ring, distinguishing it from the 4H-chromene isomer. This positional specificity is crucial for understanding the compound's chemical behavior and biological activity, as the location of unsaturation significantly influences molecular reactivity patterns.

The systematic naming convention places the chlorine substituent at the 6-position of the chromene ring system, corresponding to the para position relative to the oxygen atom in the benzene portion of the molecule. This positioning places the chlorine atom in a location that can significantly influence both electronic properties and potential intermolecular interactions. The trifluoromethyl group occupies the 2-position, directly attached to the saturated carbon of the dihydropyran ring, while the ethyl carboxylate functionality is located at the 3-position.

The International Union of Pure and Applied Chemistry naming system for this compound follows established conventions for chromene derivatives, where the chromene ring system serves as the parent structure. The numbering system begins at the oxygen atom of the pyran ring and proceeds around the fused ring system in a manner that assigns the lowest possible numbers to substituents. This systematic approach ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

The presence of multiple electronegative substituents creates a molecule with significant polarity gradients and potential for diverse chemical interactions. The trifluoromethyl group, in particular, contributes substantial electronegativity and steric bulk, influencing both the compound's physical properties and its potential biological activities. The ethyl carboxylate functionality provides a site for potential hydrolysis or transesterification reactions, expanding the compound's synthetic utility as a building block for more complex molecular architectures.

Historical Context in Chromene Chemistry

The historical development of chromene chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic organic chemistry. The nomenclature and structural understanding of chromene compounds has evolved significantly since their initial discovery in the late nineteenth century, with the systematic naming conventions reaching maturity in the early twentieth century. The term "chromene" itself was likely coined in 1904 by Houben, establishing a naming tradition that would persist throughout the development of this important class of compounds.

Early workers in chromene chemistry faced considerable challenges in establishing consistent nomenclature systems, with various numbering schemes being employed by different research groups. The modern practice, which assigns numbers beginning from the oxygen atom and proceeding systematically around the fused ring system, became standardized early in the twentieth century and was later codified in the Revised Ring Index system. This standardization proved crucial for the development of systematic synthetic approaches and for the clear communication of structural relationships within the chromene family.

The recognition of chromene compounds as privileged scaffolds in medicinal chemistry emerged gradually throughout the twentieth century, with researchers identifying the unique biological properties associated with this heterocyclic framework. The 2H-chromene structure, in particular, gained prominence due to its presence in numerous natural products and its demonstrated versatility as a synthetic building block. Studies have shown that 2H-chromene derivatives exhibit diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic properties.

The introduction of halogenated chromene derivatives, such as this compound, represents a more recent development in chromene chemistry, reflecting the growing understanding of how halogen substituents can modulate biological activity and physicochemical properties. The incorporation of trifluoromethyl groups into organic molecules became increasingly important in medicinal chemistry during the latter half of the twentieth century, as researchers recognized the unique properties imparted by this functional group, including enhanced metabolic stability and altered lipophilicity profiles.

Contemporary research in chromene chemistry continues to build upon this historical foundation, with modern synthetic methods enabling the preparation of increasingly complex derivatives. Recent advances have focused on developing efficient cyclization strategies for chromene ring formation and exploring late-stage functionalization approaches to introduce diverse substituent patterns. The synthesis of compounds like this compound benefits from these methodological developments, allowing for precise control over substitution patterns and stereochemistry.

The evolution of chromene chemistry from simple structural studies to sophisticated medicinal chemistry applications illustrates the dynamic nature of organic chemistry research. The historical progression from basic nomenclature establishment through systematic synthetic development to contemporary applications in drug discovery demonstrates how fundamental chemical knowledge can be built upon and expanded to address increasingly complex challenges. The specific case of this compound exemplifies this progression, representing a sophisticated synthetic target that incorporates multiple functional groups designed to optimize specific physicochemical and biological properties.

The coumarin-chromene relationship also plays a significant role in the historical context of these compounds. Coumarins, which represent the 2-oxo derivatives of 2H-chromenes, have been known since 1820 when coumarin itself was first isolated from tonka beans. This historical precedent established the importance of the benzopyran scaffold in natural product chemistry and provided early insights into the biological potential of this structural framework. The development of synthetic chromene derivatives, including halogenated variants, can be viewed as an extension of this foundational work in benzopyran chemistry.

Properties

IUPAC Name |

ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-6-7-5-8(14)3-4-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUXNUIXJWXLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572966 | |

| Record name | Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215123-85-6 | |

| Record name | Ethyl 6-chloro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-2-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the chromene ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid.

Reduction: Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-methanol.

Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate has been investigated for its potential therapeutic properties. Some notable applications include:

- Antibacterial Activity : Research has shown that derivatives of chromene compounds exhibit significant antibacterial properties against various strains of bacteria. A study demonstrated that certain chromene derivatives, including those related to this compound, displayed effective inhibition against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Neuroprotective Effects : A study evaluated the neuroprotective effects of chromone derivatives on PC12 cells subjected to corticosterone-induced injury. Compounds similar to this compound showed significant protective activities, indicating potential applications in treating neurodegenerative diseases .

Agrochemical Applications

The compound's unique chemical properties make it suitable for use in agrochemicals:

- Pesticide Development : The incorporation of trifluoromethyl groups is known to enhance the biological activity of pesticides. This compound could serve as a lead compound for developing new agrochemicals with improved efficacy against pests .

Materials Science Applications

In materials science, this compound can be utilized in the development of functional materials:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis to create materials with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to the development of advanced coatings or composites .

Data Table: Summary of Applications

Case Studies

- Antibacterial Evaluation : A synthesis study involving various chromone derivatives highlighted the antibacterial efficacy of compounds structurally related to this compound against multiple bacterial strains. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly affected antibacterial potency .

- Neuroprotective Activity Study : In vitro assessments revealed that certain derivatives exhibited neuroprotective effects by reducing cellular injury in PC12 cells induced by corticosterone. This suggests potential therapeutic applications for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity to these targets, increasing its potency .

Comparison with Similar Compounds

Structural and Functional Differences

Trifluoromethyl Group (CF₃):

- The target compound’s CF₃ group enhances electron-withdrawing effects, improving stability and influencing π-π stacking in crystallographic studies . Analogs lacking CF₃ (e.g., ethyl 6-chloro-2H-chromene-3-carboxylate) exhibit reduced metabolic resistance and altered solubility .

Chloro Substitution Pattern: The dichloro derivative (6,8-dichloro) shows increased molecular weight (341.12 vs.

Ester vs. Carboxylic Acid:

- The ethyl ester in the target compound improves membrane permeability compared to the free carboxylic acid analog (83823-06-7), which is more polar and less bioavailable .

Hydroxy Group:

Crystallographic and Computational Data

- Hydrogen-bonding patterns in chromene derivatives are critical for crystal packing. The CF₃ group in the target compound may influence these interactions compared to non-fluorinated analogs .

- Tools like Mercury CSD facilitate comparison of intermolecular interactions in similar structures .

Biological Activity

Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate, a compound with the CAS number 215123-85-6, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential applications in drug discovery, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique chromene structure, which includes a trifluoromethyl group that enhances its biological activity. The compound can be synthesized through various methods, including the dehydration of 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid using coupling agents like TBTU in acetonitrile .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cell Line Testing : The compound was tested against several human cancer cell lines, including colon adenocarcinoma (CXF HT-29) and breast cancer-derived cell lines (MAXF 401). Results indicated an IC50 value in the low micromolar range, suggesting potent antiproliferative activity .

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 5.2 |

| Human Breast Cancer | 4.8 |

| Human Lung Adenocarcinoma | 6.0 |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, likely through modulation of key signaling pathways involved in tumor growth and survival.

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is necessary to establish its efficacy against specific pathogens.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes linked to cancer progression, such as topoisomerases I and II. Inhibitory assays revealed that it could effectively disrupt these enzymes' functions at nanomolar concentrations .

Case Studies

-

Study on Anticancer Activity :

A study conducted by researchers at a leading university examined the effects of this compound on melanoma cells. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound over a period of 48 hours. -

Mechanistic Insights :

Another study focused on elucidating the mechanism behind its anticancer effects. It was found that the compound activates caspase pathways leading to programmed cell death while downregulating anti-apoptotic proteins such as Bcl-2.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation reaction. For example, 4-hydroxynaphthalene-1,3-dicarbaldehyde is refluxed with diethyl malonate in ethanol using piperidine as a catalyst, followed by recrystallization for purification . Reaction optimization involves monitoring progress via thin-layer chromatography (TLC) and adjusting solvent systems (e.g., THF) and stoichiometric ratios of reactants like triethylamine to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography is critical for unambiguous structural confirmation. Single-crystal diffraction data (e.g., triclinic system, space group P1, unit cell parameters a = 11.6611 Å, b = 13.1823 Å) resolve bond lengths and angles, while NMR (¹H/¹³C) and FTIR validate functional groups like the trifluoromethyl and ester moieties . High-resolution mass spectrometry (HRMS) further confirms molecular mass .

Advanced Research Questions

Q. How can X-ray crystallography data resolve ambiguities in the structural assignment of this chromene derivative?

- Methodological Answer : Crystallographic data (e.g., R[F² > 2σ(F²)] = 0.055) clarify conformational ambiguities, such as the orientation of the trifluoromethyl group and chloro substituent. For instance, intermolecular interactions (C–H···O, π–π stacking) revealed in crystal packing explain steric effects and stability . This data is cross-validated with DFT calculations to correlate experimental and theoretical bond parameters .

Q. What role does the trifluoromethyl group play in the compound's electronic properties and biological activity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the chromene core, facilitating nucleophilic attack in reactivity studies. Structure-activity relationship (SAR) analyses show that this group improves metabolic stability and binding affinity in pharmacological assays, as demonstrated in analogues with substituted aryl rings . Computational studies (e.g., molecular docking) further elucidate its role in hydrophobic interactions with target proteins .

Q. What strategies are employed to analyze byproduct formation during synthesis, and how are they addressed?

- Methodological Answer : Byproducts like triethylammonium chloride are identified via LC-MS and removed using filtration or column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Kinetic studies under varying temperatures (e.g., room temperature vs. reflux) optimize reaction selectivity. For example, extending reaction time to 72 hours in THF reduces incomplete cyclization byproducts .

Data Contradiction Analysis

Q. How are discrepancies in spectroscopic data (e.g., NMR chemical shifts) between synthetic batches resolved?

- Methodological Answer : Batch variations often arise from residual solvents or polymorphic forms. Dynamic NMR experiments (variable-temperature ¹H NMR) distinguish conformational isomers, while differential scanning calorimetry (DSC) identifies polymorphs. Crystallographic consistency across batches (e.g., unit cell reproducibility) ensures structural integrity .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound due to its hydrolytic sensitivity?

- Methodological Answer : The ester group is prone to hydrolysis under basic or aqueous conditions. Reactions should be conducted under inert atmospheres (N₂/Ar) with anhydrous solvents. Storage at −20°C in desiccated environments and the use of stabilizing agents (e.g., molecular sieves) prolong shelf life .

Advanced Applications in Drug Discovery

Q. How is this compound utilized as a scaffold for designing kinase inhibitors?

- Methodological Answer : The chromene core serves as a rigid template for appending pharmacophores. For example, substituting the 4-position with aminophenyl groups (e.g., 4-(trifluoromethyl)aniline) enhances binding to ATP pockets in kinases. Biological assays (IC₅₀ determinations) and co-crystallization with target enzymes (e.g., EGFR) validate mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.